![molecular formula C7H15NO B1350782 2,2-dimethyltetrahydro-2H-pyran-4-amine CAS No. 25850-22-0](/img/structure/B1350782.png)
2,2-dimethyltetrahydro-2H-pyran-4-amine
Overview
Description
2,2-Dimethyltetrahydro-2H-pyran-4-amine, also known as 4-aminotetrahydropyran-2-methanol, is an organic compound that is widely used in scientific research. It is a cyclic ether that has a wide range of applications in various fields of research.
Scientific Research Applications
Synthesis and Chemical Transformations
2,2-Dimethyltetrahydro-2H-pyran-4-amine has been utilized in various synthetic processes. For instance, it was used in creating N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which further underwent cyanoethylation and reduction to produce N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. These substances were then subject to various chemical transformations (Arutyunyan et al., 2012).
Antibacterial Activity
Research has demonstrated that derivatives of 2,2-dimethyltetrahydro-2H-pyran-4-amine, specifically oxalates of synthesized amines, exhibit significant antibacterial properties. This finding underscores the potential medicinal applications of compounds derived from 2,2-dimethyltetrahydro-2H-pyran-4-amine (Arutyunyan et al., 2015).
Inhibitors in Cellular Processes
A tetrahydropyran derivative of 2,2-dimethyltetrahydro-2H-pyran-4-amine was reported to disrupt the SCFSKP2 E3 ligase complex, highlighting its potential use in cellular biology and pharmacology. Research into this compound's structure–activity relationships revealed insights into its mechanism of action in HeLa cells, providing a basis for further study in therapeutic contexts (Shouksmith et al., 2015).
Synthesis of Pyran Derivatives
2,2-Dimethyltetrahydro-2H-pyran-4-amine is integral in synthesizing various pyran derivatives, which are crucial in producing biologically active compounds and natural products. The methodologies developed for these syntheses are diverse and contribute significantly to the field of organic chemistry (Wang et al., 2011; Liang et al., 2023).
Development of Eco-Friendly Catalysts
Research involving 2,2-dimethyltetrahydro-2H-pyran-4-amine has also led to the development of environmentally friendly catalysts for synthesizing bioactive pyran derivatives. This approach emphasizes green chemistry principles, showcasing the compound's role in sustainable chemical processes (Singh et al., 2020).
properties
IUPAC Name |
2,2-dimethyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCNRARJXVLHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396728 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyltetrahydro-2H-pyran-4-amine | |
CAS RN |
25850-22-0 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.